N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a diphenylacetamide moiety, which is a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable electrophile.
Formation of the Diphenylacetamide Moiety: The diphenylacetamide moiety can be synthesized by reacting diphenylacetic acid with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group might yield 4-ethoxybenzaldehyde, while reduction of the tetrazole ring could produce 1-(4-ethoxyphenyl)methylamine.
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
- N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
Uniqueness
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it a valuable compound for studying structure-activity relationships and optimizing the properties of potential therapeutic agents.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-2-31-21-15-13-20(14-16-21)29-22(26-27-28-29)17-25-24(30)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,23H,2,17H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWAOMOARWZOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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